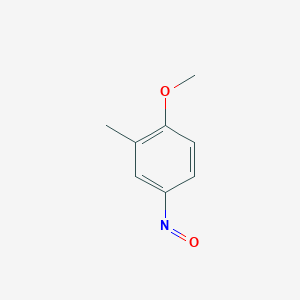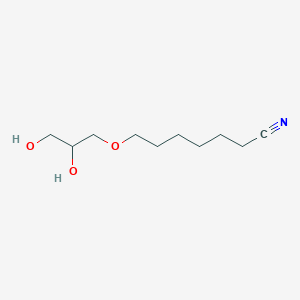
Octylidenecyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octylidenecyclohexane can be synthesized through the reaction of cyclohexanone with octanal in the presence of a base. The reaction typically involves the formation of an intermediate aldol product, which then undergoes dehydration to form the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the dehydration step .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Octylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents such as chlorine or bromine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas under UV light.
Major Products Formed:
Oxidation: Cyclohexanone, octanoic acid.
Reduction: Cyclohexanol, octanol.
Substitution: Chlorocyclohexane, bromocyclohexane.
Applications De Recherche Scientifique
Octylidenecyclohexane has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of octylidenecyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and affecting the function of membrane-bound proteins. Additionally, it may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Cyclohexanone: A ketone derivative of cyclohexane, used as a solvent and in the production of nylon.
Octanal: An aldehyde with a similar carbon chain length, used in the fragrance industry.
Cyclohexanol: An alcohol derivative of cyclohexane, used as a precursor in the synthesis of other chemicals.
Uniqueness: Octylidenecyclohexane is unique due to its combination of a cyclohexane ring and an octylidene group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
137595-12-1 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
octylidenecyclohexane |
InChI |
InChI=1S/C14H26/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h11H,2-10,12-13H2,1H3 |
Clé InChI |
RMUOVTWKASVDFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)



![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)



![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)



![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
